molecular formula C18H33B B089586 Tricyclohexylborane CAS No. 1088-01-3

Tricyclohexylborane

Cat. No.: B089586
CAS No.: 1088-01-3
M. Wt: 260.3 g/mol
InChI Key: SJXLNIDKIYXLBL-UHFFFAOYSA-N
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Description

Tricyclohexylborane is an organoboron compound with the molecular formula C₁₈H₃₃B. It is a trialkylborane, where three cyclohexyl groups are bonded to a boron atom. This compound is known for its significant role in organic synthesis, particularly in hydroboration reactions, where it adds across carbon-carbon double bonds to form organoboranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclohexylborane is typically synthesized through the hydroboration of cyclohexene with borane (BH₃). The reaction proceeds as follows: [ \text{3 C₆H₁₀ + BH₃ → B(C₆H₁₁)₃} ] This reaction is carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent the hydrolysis of borane. The reaction is exothermic and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of cyclohexene to a borane solution under controlled conditions to ensure complete conversion and high yield. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Tricyclohexylborane undergoes several types of chemical reactions, including:

    Oxidation: When treated with hydrogen peroxide (H₂O₂) in a basic solution, this compound is oxidized to form cyclohexanol. [ \text{B(C₆H₁₁)₃ + 3 H₂O₂ → 3 C₆H₁₁OH + B(OH)₃} ]

    Substitution: this compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

    Hydroboration: It can add to alkenes to form trialkylboranes, which can be further oxidized to alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in basic conditions (e.g., sodium hydroxide, NaOH).

    Hydroboration: Borane (BH₃) in tetrahydrofuran (THF).

Major Products:

    Cyclohexanol: Formed from the oxidation of this compound.

    Trialkylboranes: Formed from the hydroboration of alkenes.

Scientific Research Applications

Tricyclohexylborane has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in hydroboration reactions to synthesize alcohols, amines, and other functionalized organic compounds.

    Polymer Chemistry: It is employed in the synthesis of boron-containing polymers, which have unique properties and applications in materials science.

    Pharmaceuticals: this compound derivatives are used in the synthesis of pharmaceutical intermediates and active compounds.

    Sensors: Boron-containing compounds, including this compound, are used in the development of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of tricyclohexylborane in hydroboration involves the addition of the boron-hydrogen bond across the carbon-carbon double bond of an alkene. This reaction occurs in a concerted manner, where the boron atom attaches to the less substituted carbon, and the hydrogen atom attaches to the more substituted carbon. This results in syn addition, where both the boron and hydrogen atoms add to the same side of the double bond.

Comparison with Similar Compounds

    Triethylborane (C₆H₁₅B): Used in hydroboration and as a catalyst in polymerization reactions.

    Triphenylborane (C₁₈H₁₅B): Employed in organic synthesis and as a Lewis acid catalyst.

Tricyclohexylborane stands out due to its larger cyclohexyl groups, which provide greater steric hindrance and can lead to different reaction outcomes compared to its smaller counterparts.

Properties

IUPAC Name

tricyclohexylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXLNIDKIYXLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCC1)(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a solution of 2.85 g (35 mmol) of cyclohexene in 20 mL of tetrahydrofuran at ambient temperature under nitrogen is added dropwise 12.5 mL (12.5 mmol) of a 1M tetrahydrofuran solution of borane. During addition, reaction temperature is kept under 35° C. Reaction mixture, after addition, is then heated to 40° C. for 2 hours. After cooled to ambient temperature, the reaction is added dropwise into a suspension of 2.15 g (12.5 mmol) of 4-hydroxy-2,2,6,6-tetramethyl-piperidine-1-oxyl, 1.50 g (37.5 mmol) of sodium hydroxide and 3.17 g (18.8 mmol) of silver nitrate in 40 mL of water at ambient temperature under nitrogen. Thin layer chromatography detects no more starting nitroxyl after 2 hours. Reaction mixture is extracted with 2×10 mL of ethyl acetate and dried over sodium sulfate. Filtration removes inorganic and filtrate is concentrated to an off-white oil. Purification of product by dry-column flash chromatography (20:80/ ethyl acetate:heptane eluent) gives 3.14 g of a white crystalline solid in 98.7% yield: 1H NMR (CDCL3)(300.08 MHz)δ 1.15 (s, CH3, 6 H), 1.20 (s, CH3 ,6H), 1.22, 1.46 (m, CH2, 4H), 1.76, 1.81 (m, CH2, 10H)3.60 (m, CH, 1H),3.90 (m, CH, 1H); MS [M+1]256.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4-hydroxy-2,2,6,6-tetramethyl-piperidine-1-oxyl
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.17 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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